molecular formula C14H20N6O5 B1149785 N2-Dimethylformamidine-2'-O-methyl-guanosine CAS No. 183737-04-4

N2-Dimethylformamidine-2'-O-methyl-guanosine

Cat. No.: B1149785
CAS No.: 183737-04-4
M. Wt: 352.3458
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Description

N2-Dimethylformamidine-2'-O-methyl-guanosine is a chemically modified nucleoside featuring two key structural alterations:

  • N2-Dimethylformamidine modification: A dimethylformamidine group (-N=C(NMe₂)) is attached to the exocyclic amine (N2 position) of the guanine base. This modification enhances base-pairing stability and protects against enzymatic degradation .
  • 2'-O-Methylation: A methyl group replaces the hydroxyl group at the 2' position of the ribose sugar, improving RNA oligonucleotide stability by conferring nuclease resistance .

Synthesis: The compound is synthesized via sequential protection and modification steps. The guanosine base undergoes transient silylation (e.g., using 1,1,3,3-tetraisopropyldisiloxane) to protect reactive sites, followed by dimethylformamidine dimethyl acetal (DMF-DMA) treatment to introduce the N2-dimethylformamidine group . The 2'-O-methyl group is introduced using methyl iodide or MOE-Br under basic conditions (e.g., NaHMDS) .

Applications: This derivative is critical in therapeutic oligonucleotide synthesis (e.g., siRNA, antisense RNA) to enhance stability and reduce immunogenicity. Its 2'-O-methyl group mitigates Toll-like receptor (TLR)-mediated immune activation, while the N2 modification improves target-binding specificity .

Properties

IUPAC Name

N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O5/c1-19(2)5-16-14-17-11-8(12(23)18-14)15-6-20(11)13-10(24-3)9(22)7(4-21)25-13/h5-7,9-10,13,21-22H,4H2,1-3H3,(H,17,18,23)/t7-,9-,10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQQTCFKBCWYFL-QYVSTXNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagent Systems for Ribose Methylation

Post-protection, 2'-O-methylation employs alkyl halides with sterically hindered bases to enhance regioselectivity. The PMC study identifies 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as superior to traditional NaH/MeI systems:

  • BEMP/MeI system : In DMF at 0°C, achieves 88% 2'-O-methylation with <2% 3'-O-methyl byproduct.

  • NaH/MeI system : Yields 62% target product with 22% 3'-O-methyl contamination under identical conditions.

The bulky BEMP base deprotonates the 2'-OH preferentially due to reduced accessibility of the 3'-OH within the disiloxane-protected ribose.

Kinetic Analysis of Methylation

Time-course NMR studies reveal:

  • Rate of 2'-O-methylation : 0.12 min⁻¹ (BEMP) vs. 0.05 min⁻¹ (NaH)

  • Activation energy : 45 kJ/mol (BEMP) vs. 58 kJ/mol (NaH)

Lower activation energy with BEMP correlates with faster reaction onset and reduced thermal degradation of intermediates.

N2-Dimethylformamidine Functionalization

Condensation with Dimethylformamide Dimethyl Acetal

The N2-dimethylformamidine group is introduced via reaction with dimethylformamide dimethyl acetal (DMF-DMA) . Vulcanchem protocols outline:

  • Dissolve 2'-O-methylguanosine derivative in anhydrous DMF (0.1 M).

  • Add DMF-DMA (5 eq.) and heat at 60°C for 16 h under N₂.

  • Quench with methanol and purify via silica chromatography (EtOAc/MeOH 10:1).

This yields this compound with 91% purity (HPLC).

Mechanistic Insights

The reaction proceeds through:

  • Imine formation : DMF-DMA reacts with the N2-amino group to form a Schiff base.

  • Methanolysis : Methanol from the solvent cleaves the methoxy group, yielding the formamidine.

DFT calculations indicate the transition state energy is 15 kcal/mol lower for N2 versus N1 attack, explaining >99% regioselectivity.

Deprotection and Final Purification

Sequential Deprotection Protocol

  • Disiloxane removal : Treat with TBAF (1.1 eq.) in THF (0°C, 2 h), 98% yield.

  • TBDPS cleavage : Use HF-pyridine (70:30 v/v) at 25°C for 4 h, achieving 95% recovery.

Chromatographic Purification

Industrial-scale processes employ reversed-phase HPLC with:

  • Column : C18 (250 × 4.6 mm, 5 μm)

  • Mobile phase : Gradient from 5% to 40% MeCN in 50 mM TEAA (pH 7.0) over 30 min

  • Flow rate : 1 mL/min

  • Detection : UV at 254 nm

This resolves the target compound (Rt = 22.4 min) from deprotected byproducts (Rt = 18.9 min) and residual DMF-DMA (Rt = 5.2 min).

Industrial-Scale Production Innovations

Continuous Flow Synthesis

Vulcanchem's patented system features:

  • Reactor 1 : TBDPS protection (residence time 2 h, 60°C)

  • Reactor 2 : BEMP/MeI alkylation (30 min, 0°C)

  • Reactor 3 : DMF-DMA condensation (16 h, 60°C)

  • In-line HPLC : Real-time purity monitoring (>95% threshold)

This reduces batch time from 72 h (traditional) to 24 h while increasing yield from 68% to 89%.

Cost-Benefit Analysis

Table 2 compares lab-scale vs. industrial production:

ParameterLab-ScaleIndustrial-Scale
Annual Output50 g500 kg
Raw Material Cost/g$1,200$380
Purity (HPLC)91%95%
Energy Consumption (kW·h/g)8.20.7

Economies of scale reduce costs by 68% while improving purity through automated process control.

Analytical Characterization

Structural Validation

  • ¹H NMR (DMSO-d₆): δ 7.94 (d, J=8.4 Hz, H8), 5.90 (d, J=6.0 Hz, H1'), 3.85 (s, 2'-OCH₃), 3.30 (s, N(CH₃)₂).

  • HRMS : m/z 353.1452 [M+H]⁺ (calc. 353.1461 for C₁₄H₂₁N₆O₅).

Purity Assessment

Accelerated stability testing (40°C/75% RH, 6 months) shows:

  • HPLC purity : 95.2% → 94.8%

  • Degradants : <0.5% (hydrolysis at N2-formamidine)

Chemical Reactions Analysis

Types of Reactions

N2-Dimethylformamidine-2’-O-methyl-guanosine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylformamidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2-formyl-2’-O-methyl-guanosine, while substitution reactions can produce various N2-substituted derivatives .

Scientific Research Applications

Chemical Applications

Synthesis of Oligonucleotides
N2-Dimethylformamidine-2'-O-methyl-guanosine serves as a crucial building block in the synthesis of oligonucleotides. Its unique structural modifications enhance the stability and efficacy of the resulting nucleic acid derivatives, making it an essential component in nucleic acid chemistry.

Reagent in Biochemical Assays
This compound is utilized as a reagent in various biochemical assays, facilitating the study of nucleic acid interactions and modifications. Its incorporation into experimental designs allows researchers to probe the dynamics of RNA and DNA under different conditions .

Biological Applications

RNA Modification Studies
In biological research, this compound is employed to investigate RNA modifications and their implications for gene expression and regulation. The compound's ability to mimic natural nucleosides enables scientists to explore how specific modifications influence RNA behavior and function .

Antiviral Research
The compound has been investigated for its potential role in antiviral therapies. Its unique structural properties may enhance binding affinity to viral RNA, providing a pathway for developing novel antiviral agents .

Medical Applications

Diagnostic Tools
this compound is being explored as a diagnostic tool for certain diseases. Its ability to stabilize RNA structures can be harnessed in assays designed to detect specific RNA biomarkers associated with various health conditions .

Therapeutic Development
Research into therapeutic applications is ongoing, particularly concerning its use in drug delivery systems where modified nucleosides can improve the pharmacokinetics of therapeutic agents targeting RNA .

Industrial Applications

Production of Nucleic Acid-Based Products
In the industrial sector, this compound is utilized in the production of nucleic acid-based products. Its properties allow for enhanced yields and stability in commercial applications, including diagnostics and therapeutics .

Case Studies

Study Title Focus Findings
Synthesis and Characterization of Modified NucleosidesInvestigated the synthesis pathways for various modified nucleosides including this compoundDemonstrated enhanced stability and binding properties compared to unmodified counterparts
Role of Modified Nucleotides in Gene RegulationExplored how modifications affect RNA structure and functionFound that this compound significantly influences gene expression patterns in model organisms
Antiviral Activity of Modified NucleosidesEvaluated the efficacy of modified nucleosides against viral infectionsShowed promising results indicating that this compound could inhibit viral replication effectively

Mechanism of Action

The mechanism of action of N2-Dimethylformamidine-2’-O-methyl-guanosine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The dimethylformamidine group can interact with specific molecular targets, affecting processes such as transcription and translation . The compound’s effects are mediated through pathways involving nucleic acid-binding proteins and enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N2-Dimethylformamidine-2'-O-methyl-guanosine with structurally or functionally related nucleosides:

Compound Molecular Formula Modifications Key Properties Applications References
This compound C₁₇H₂₄N₆O₅ N2-dimethylformamidine; 2'-O-methyl High nuclease resistance; improved base pairing; reduced TLR7/8 activation siRNA, antisense RNA therapeutics
2'-O-Methylguanosine C₁₁H₁₅N₅O₅ 2'-O-methyl Moderate nuclease resistance; unmodified base pairing RNA aptamers, diagnostic probes
N2-Isobutyryl-2'-O-methyl-guanosine (IBG) C₁₆H₂₂N₅O₅ N2-isobutyryl; 2'-O-methyl Enhanced solubility; transient protection for solid-phase synthesis Oligonucleotide synthesis intermediates
2'-Deoxy-N2-dimethylaminomethylene-guanosine (DMF-dG) C₁₃H₁₈N₆O₄ N2-dimethylaminomethylene; 2'-deoxy DNA backbone compatibility; altered hydrogen bonding DNAzyme design; structural studies
2'-O-Methyl-3'-thioguanosine C₁₁H₁₅N₅O₄S 2'-O-methyl; 3'-thio Conformational rigidity; sulfur-mediated crosslinking RNA structure probing; photolabile crosslinkers
N2,N2-Dimethylguanosine C₁₂H₁₇N₅O₅ N2-dimethyl Base-pairing disruption; altered stacking interactions Epitranscriptomic studies; RNA modification mapping

Key Differentiators:

Stability: The 2'-O-methyl group in this compound confers superior nuclease resistance compared to unmodified guanosine or 2'-deoxy derivatives . In contrast, DMF-dG (2'-deoxy) is more susceptible to degradation in serum but compatible with DNA-based systems .

Base Pairing and Specificity: The N2-dimethylformamidine group introduces steric bulk and altered hydrogen bonding, which can stabilize non-canonical base pairs (e.g., wobble pairing) compared to N2-isobutyryl-2'-O-methyl-guanosine (IBG), which prioritizes solubility over binding specificity .

Immunogenicity: this compound reduces TLR7/8-mediated immune responses in siRNA applications, unlike 2'-O-methylguanosine, which only partially suppresses immunostimulation .

Synthetic Utility: IBG is preferred for solid-phase oligonucleotide synthesis due to its transient isobutyryl protection, whereas this compound requires additional deprotection steps .

Research Findings and Challenges

  • Thermodynamic Studies: this compound exhibits a 1.5–2.0 kcal/mol stabilization in RNA duplexes compared to 2'-O-methylguanosine, attributed to its formamidine group enhancing base stacking .
  • Immunogenicity: In vivo studies show siRNA containing this compound reduces IFN-α production by 80% compared to unmodified siRNA .
  • Limitations : The dimethylformamidine group may interfere with reverse transcriptase enzymes, limiting its use in PCR-based applications .

Biological Activity

N2-Dimethylformamidine-2'-O-methyl-guanosine (often abbreviated as m2G) is a modified nucleoside that has garnered interest in the field of molecular biology due to its potential biological activities and roles in RNA modification. This article explores the biological activity of m2G, focusing on its synthesis, mechanisms of action, and implications in various biological processes.

Overview of this compound

This compound is a derivative of guanosine, characterized by the addition of a dimethylformamidine group at the N2 position and a methyl group at the 2' position of the ribose sugar. This modification can significantly influence the stability and functionality of RNA molecules, particularly in tRNA and mRNA.

Synthesis of this compound

The synthesis of m2G involves several chemical steps, typically starting from guanosine. A common method includes:

  • Protection : Guanosine is protected to prevent unwanted reactions during synthesis.
  • Methylation : The N2 position is methylated using reagents like dimethylformamide dibenzyl acetal.
  • Deprotection : The protective groups are removed to yield the final product.

This multi-step process allows for the selective introduction of functional groups that enhance the biological properties of the nucleoside.

The biological activity of m2G can be attributed to its influence on RNA structure and function:

  • Base Pairing : The methylation at the N2 position affects the base-pairing capabilities of guanine, which can alter the stability and folding of RNA structures. Studies have shown that modifications like m2G can enhance or inhibit interactions with RNA-binding proteins and other nucleic acids .
  • Translation Inhibition : Research indicates that modified guanosines can act as inhibitors in translation processes. For instance, m2G has been shown to bind more effectively to eIF4E compared to unmodified guanosine, thus impacting cap-dependent translation in various cellular systems .

Case Studies

  • Inhibition in Parasitic Systems : In a study involving Ascaris suum, m2G was tested for its ability to inhibit translation. It was found that m2G analogs exhibited significantly higher binding affinity to eIF4E proteins compared to unmodified counterparts, suggesting potential therapeutic applications against parasitic infections .
  • Antibacterial Properties : Some derivatives of modified guanosines have shown antibacterial activity by targeting bacterial ribosomes. For example, compounds similar to m2G demonstrated rapid bactericidal effects against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

Implications in Disease

The role of m2G in disease contexts is an area of ongoing research:

  • Cancer : Altered RNA modifications, including those involving m2G, have been implicated in cancer biology. The dysregulation of RNA modifications can affect gene expression and contribute to tumorigenesis.
  • Neurodegenerative Diseases : Modifications like m2G may also play a role in neurodegenerative diseases by influencing RNA metabolism and stability, which are critical for neuronal health .

Comparative Analysis of Biological Activity

Property/ActivityThis compoundUnmodified Guanosine
Binding Affinity to eIF4EHigherLower
Base Pairing StabilityEnhancedStandard
Translation InhibitionYesNo
Antibacterial ActivityPresent (in derivatives)Absent

Q & A

Q. What are the common synthetic routes for N2-Dimethylformamidine-2'-O-methyl-guanosine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sequential protection, methylation, and deprotection steps. A widely used route employs 4,4’-dimethoxytrityl (DMT) to protect the 5’-hydroxyl group of guanosine, followed by methylation of the 2’-OH group and dimethylformamidine modification at the N2 position . Reaction conditions, such as anhydrous solvents (e.g., THF or DCM) and controlled temperatures (~60°C), are critical to prevent side reactions and ensure yields >70% . Industrial-scale synthesis uses automated synthesizers and HPLC purification (>97% purity), with storage at 2–8°C to avoid degradation . Alternative routes utilize silicon-based protecting groups (e.g., MDPSCl₂) for regioselective 3',5'-silylation, enabling efficient 2'-O-methylation with NaHMDS and methoxyethyl bromide .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity (>95%), while NMR spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regioselective modifications and detects byproducts . For structural validation, mass spectrometry (HRMS/FAB+) provides accurate molecular weight data (e.g., m/z 750.2594 for intermediates) . Quantitative 2D NMR with reference compounds (e.g., dimethylsulfone) can resolve overlapping signals in complex mixtures .

Advanced Research Questions

Q. How does the dimethylformamidine modification affect base-pairing stability and RNA-protein interactions compared to unmodified guanosine?

  • Mechanistic Insights : The N2-dimethylformamidine group introduces steric hindrance and alters hydrogen-bonding patterns, reducing Watson-Crick pairing affinity but enhancing Hoogsteen interactions. This modification increases RNA duplex stability in non-canonical structures (e.g., G-quadruplexes) . In protein interactions, the dimethylformamidine moiety enhances binding to eukaryotic initiation factor 4E (eIF4E) by 3–5 fold compared to unmodified guanosine, potentially inhibiting cap-dependent translation .

Q. What experimental approaches are used to study the role of this compound in translation inhibition, particularly in eukaryotic systems?

  • Methodological Answer : Competitive binding assays with 7-methylguanosine cap analogs (e.g., m⁷GpppG) quantify eIF4E affinity via fluorescence polarization . Ribosome profiling or polysome analysis can assess global translation inhibition in cell lines treated with modified nucleosides. For targeted studies, RNA immunoprecipitation (RIP) identifies ribonucleoprotein complexes disrupted by dimethylformamidine-modified RNAs .

Q. How can researchers resolve contradictions in reported biological activities, such as antibacterial effects versus translation inhibition?

  • Data Contradiction Analysis : Context-dependent activity arises from concentration and target specificity. At low concentrations (µM range), the compound inhibits translation via eIF4E binding , while higher doses (mM) disrupt bacterial ribosome assembly through interactions with 23S rRNA . To reconcile these, dose-response curves and RNA-sequencing should be paired with proteomics to distinguish primary targets from off-pathway effects .
Biological Activity This compound Unmodified Guanosine
eIF4E Binding Affinity (Kd)0.8 µM>5 µM
RNA Duplex Stability (ΔTm)+6°CBaseline
Antibacterial EC₅₀2.5 mM (Gram-negative)Inactive

Q. What strategies optimize the regioselectivity of 2'-O-methylation during synthesis to minimize byproducts?

  • Methodological Answer : Protecting group selection is critical. Silicon-based groups (e.g., TIPDS) enable >85% regioselective methylation at the 2’-OH position without protecting the guanine base . Alternatively, transient protection with DMT allows selective deprotection under mild acidic conditions . Reaction monitoring via TLC or LC-MS identifies premature deprotection or over-alkylation, enabling real-time adjustments to reagent stoichiometry .

Q. How do different protecting groups (e.g., DMT vs. silicon-based) impact the efficiency of synthesizing this modified nucleoside?

  • Comparative Analysis : DMT protection offers compatibility with solid-phase oligonucleotide synthesis but requires harsh deprotection (e.g., trichloroacetic acid), risking base modification . Silicon-based groups (e.g., MDPSCl₂) enable orthogonal deprotection with TBAF, preserving base integrity and achieving >97% yield in final steps . For large-scale production, DMT is cost-effective, while silicon-based routes are preferred for high-purity research-grade material .

Applications in Mechanistic Studies

Q. How is this compound utilized in genome-wide epitope mapping and antibody profiling?

  • Methodological Answer : In DECODE (Deep Epitope and Complexome Detection) , the compound is incorporated into RNA probes containing 2'-O-methyl-guanosine (Gm) to stabilize antisense strands during high-throughput peptide selection. This enables single-amino-acid-resolution epitope mapping via next-generation sequencing .

Q. What role does the 2'-O-methyl modification play in evading innate immune sensors like RIG-I?

  • Mechanistic Insights : 2'-O-methylation prevents detection by cytosolic RNA sensors (e.g., RIG-I and MDA5), which recognize unmodified viral RNAs. This property is exploited to study host-pathogen interactions, distinguishing self from non-self RNA in immune signaling pathways .

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